Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate
Description
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups such as dimethylamino, hydroxy, phenylsulfanyl, and carboxylate
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-(phenylsulfanylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO4S/c1-4-25-21(24)20-18(13-27-14-8-6-5-7-9-14)26-17-11-10-16(23)15(19(17)20)12-22(2)3/h5-11,23H,4,12-13H2,1-3H3 |
InChI Key |
FWOMJMKPXGUDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The dimethylamino, hydroxy, and phenylsulfanyl groups can be introduced through various substitution reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine, while the phenylsulfanyl group can be introduced through a thiolation reaction using a phenylthiol reagent.
Esterification: The carboxylate group can be introduced through an esterification reaction using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Dimethylamine (CH₃)₂NH, phenylthiol (C₆H₅SH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group can interact with neurotransmitter receptors, while the phenylsulfanyl group can inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate
- 6-Bromo-4-(dimethylaminomethyl)-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)-1H-indole-3-carboxylate
Uniqueness
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzofuran ring with various functional groups, including a dimethylamino group and a phenylsulfanyl group. This unique arrangement may contribute to its biological activities.
Chemical Formula: C22H25N2O3S
Molecular Weight: 399.51 g/mol
CAS Number: 51771-50-7
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of a phenylsulfanyl group is thought to enhance this activity by increasing lipophilicity, which may facilitate cellular penetration.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
Antifungal Activity
Compounds similar to this compound have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The antifungal activity is often assessed through MIC values, which indicate the lowest concentration required to inhibit fungal growth.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 25 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis: Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity: The lipophilic nature allows these compounds to integrate into microbial membranes, causing leakage and cell death.
- Interference with Nucleic Acid Synthesis: Some derivatives have been shown to inhibit DNA or RNA synthesis in pathogens, thus preventing replication.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and evaluation of various benzofuran derivatives, demonstrating that modifications in their chemical structure could significantly enhance their biological efficacy against specific pathogens . Another investigation focused on the structure-activity relationship (SAR) of related compounds, suggesting that the introduction of specific functional groups could optimize antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
